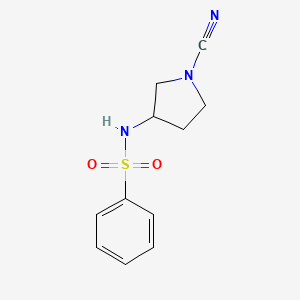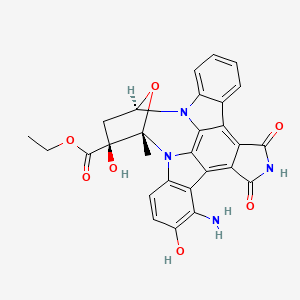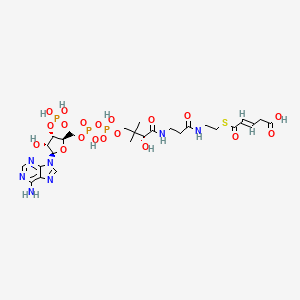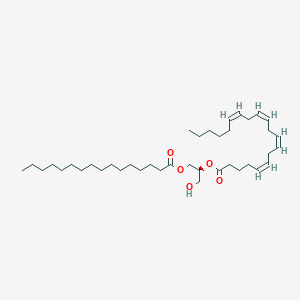
Poecillastrin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poecillastrin A is a natural product found in Poecillastra with data available.
Aplicaciones Científicas De Investigación
Structural Elucidation and Macrolide Characterization
Poecillastrin A, a polyketide-derived macrolide lactam, was structurally characterized using high-field NMR and cryogenic probe technologies. This compound, isolated from a marine sponge, exemplifies the advanced techniques used in structural analysis of novel marine-derived substances (Rashid et al., 2002).
Cytotoxic Activity and Chemical Diversity
This compound and its analogues, such as Poecillastrin H, have shown potent cytotoxic activity against various cancer cell lines. These studies highlight the potential of poecillastrin compounds in cancer research, owing to their strong cytotoxic properties (Suo et al., 2018). Additionally, the chemical diversity of poecillastrins is showcased through the isolation of various analogues from different marine sponges, emphasizing the rich source of unique bioactive compounds in marine ecosystems (Takemoto et al., 2007).
Structural Revisions and Configurations
Recent advancements in chemical analyses have led to the revision of structures of various poecillastrin compounds, providing more accurate insights into their molecular configurations. This is crucial for understanding the activity and potential applications of these compounds in scientific research (Irie et al., 2017).
Exploration of New Marine Sponges
The exploration of new marine sponges for poecillastrin compounds continues to be a significant area of research. Studies have demonstrated the isolation of novel poecillastrins from previously unexplored sponges, thereby expanding the scope of marine pharmacology and biodiversity research (Afoullouss et al., 2022).
Propiedades
Fórmula molecular |
C79H131N3O20 |
|---|---|
Peso molecular |
1442.9 g/mol |
Nombre IUPAC |
2-[(6E,10E,19E,21E,25E,27E)-13-[3,5-dihydroxy-4-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,10,14-hexamethylpentadec-8-enoyl]amino]hexan-2-yl]-3,5,9-trihydroxy-29-methoxy-4,6,8,10,32-pentamethyl-15,18-dioxo-14,34-dioxa-17-azabicyclo[28.3.1]tetratriaconta-6,10,19,21,25,27-hexaen-16-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C79H131N3O20/c1-43(2)37-57(80-64(87)35-36-78(16,17)73(94)54(14)67(88)44(3)4)74(95)79(18,19)42-50(10)69(90)46(6)31-33-58(84)52(12)75(96)82-65(55(15)83)71(92)53(13)60-34-32-47(7)68(89)48(8)40-49(9)70(91)51(11)59(85)41-56-38-45(5)39-62(101-56)61(100-20)29-27-25-23-21-22-24-26-28-30-63(86)81-66(77(99)102-60)72(93)76(97)98/h23-30,32,35-36,40,42-46,48,51-62,65-72,74,83-85,88-93,95H,21-22,31,33-34,37-39,41H2,1-20H3,(H,80,87)(H,81,86)(H,82,96)(H,97,98)/b25-23+,26-24+,29-27+,30-28+,36-35+,47-32+,49-40+,50-42+ |
Clave InChI |
JXHTVGJTICCGEO-HTWGVAEKSA-N |
SMILES isomérico |
CC1CC2CC(C(C(/C(=C/C(C(/C(=C/CC(OC(=O)C(NC(=O)/C=C/C=C/CC/C=C/C=C/C(C(C1)O2)OC)C(C(=O)O)O)C(C)C(C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)O)/C)O)C)/C)O)C)O |
SMILES canónico |
CC1CC2CC(C(C(C(=CC(C(C(=CCC(OC(=O)C(NC(=O)C=CC=CCCC=CC=CC(C(C1)O2)OC)C(C(=O)O)O)C(C)C(C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)O)C)O)C)C)O)C)O |
Sinónimos |
poecillastrin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine](/img/structure/B1242198.png)

![1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1242203.png)
![7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide](/img/structure/B1242204.png)
![(4-t-Butylphenyl){4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}methanone](/img/structure/B1242208.png)
![N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide](/img/structure/B1242209.png)







